molecular formula C22H28BrNO3 B135603 Benzilonium bromide CAS No. 1050-48-2

Benzilonium bromide

Cat. No. B135603
CAS RN: 1050-48-2
M. Wt: 434.4 g/mol
InChI Key: GGMMWVHTLAENAS-UHFFFAOYSA-M
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Description

Benzilonium bromide is an anticholinergic drug that has been studied for its effects on the human body, particularly in clinical pharmacology. In a class experiment involving pharmacy students, this compound's anticholinergic effects were observed, showing variations in the duration of action between two different formulations of the drug . Additionally, the urodynamic effects of this compound were investigated in healthy subjects, where it was found to decrease maximum detrusor pressure, urinary flow, and intravesical pressure, while increasing residual volume. It also had a significant effect on pulse rate but did not affect systolic or diastolic blood pressure .

Synthesis Analysis

The synthesis of benzyl bromides, which are related to this compound, has been explored in various studies. An efficient method for preparing benzylic bromides has been reported, which is significant for the synthesis of various organic compounds . Additionally, the synthesis and properties of a highly sterically hindered aryl bromide, 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, have been described, indicating the presence of rotational isomers at room temperature .

Molecular Structure Analysis

The molecular structure of benzyl bromide, a compound related to this compound, has been studied using electron diffraction in the vapor phase. This study provided insights into the molecular geometries and conformations of benzyl bromide, including bond lengths and angles of rotation around the C-C bond .

Chemical Reactions Analysis

Benzyl bromide has been shown to undergo various chemical reactions. For instance, it can be selectively alkylated with sulfur nucleophiles such as methionine and cysteine. The alkylation of methionine by benzyl bromide is notably faster than by other alkylators like iodoacetate . Furthermore, benzyl bromides have been used in the synthesis of benzylstannanes through a coupling reaction with organotin derivatives, mediated by zinc powder . Iron(II) bromide-catalyzed oxidative coupling of benzylamines with ortho-substituted anilines has also been developed, leading to the synthesis of substituted 1,3-benzazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to this compound have been characterized in several studies. The crystal structure analysis of N-benzyl-N,N-dimethylalkylammonium bromides revealed the architecture of hydrophobic and hydrophilic layers, with the structures consisting of alternated layers perpendicular to a specific axis. The attraction between cation head-groups and anions was achieved through weak interactions, and the methylene chains exhibited an all-trans conformation . The one-electron cleavage of benzylic bromides at palladium and palladized cathodes was studied, showing the generation of benzyl radicals and their immobilization onto solid interfaces .

Scientific Research Applications

Benzilonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzilonium bromide involves its interaction with muscarinic receptors. By blocking these receptors, it inhibits the action of acetylcholine, leading to a reduction in muscle spasms and other related effects. The compound’s quaternary ammonium structure prevents it from crossing the blood-brain barrier, limiting its central nervous system effects .

Similar Compounds:

    Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties but different applications.

    Cetrimonium Bromide: Used as a surfactant and antiseptic.

Uniqueness: this compound’s unique feature is its minimal passage through the blood-brain barrier, making it suitable for peripheral applications without significant central nervous system effects .

By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Safety and Hazards

Benzilonium bromide, like other similar compounds, should be handled with care. It may cause skin burns and eye damage . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

The market for Benzilonium bromide is projected to grow significantly in the coming years, with its market size expected to rise from US$ 883.6 million in 2023 to US$ 1,943.3 million by 2033 . This growth is driven by its wide range of applications in various industries and ongoing research and development activities to enhance its efficacy and expand its applications .

Biochemical Analysis

Biochemical Properties

Benzilonium bromide plays a significant role in biochemical reactions due to its cationic surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through ionic and hydrophobic interactions. The compound is known to disrupt the lipid bilayers of bacterial cell membranes, leading to increased permeability and leakage of cellular contents . Additionally, this compound can bind to proteins and enzymes, altering their structure and function, which contributes to its antimicrobial activity .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It has been shown to induce reactive oxygen species (ROS) production and activate the nuclear factor E2 related factor 2 (Nrf2) pathway, leading to increased expression of heme oxygenase 1 (HO-1) in HaCat cells . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can cause cytotoxicity and apoptosis in treated cells, as evidenced by increased TUNEL staining and flow cytometry results .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cellular membranes and proteins. The compound’s lipophilic properties allow it to intercalate into the lipid bilayer of cell membranes, disrupting their integrity and increasing permeability . This disruption leads to the leakage of essential cellular contents and ultimately cell death. Additionally, this compound can induce oxidative stress by generating ROS, which further damages cellular components and activates stress response pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to increased bacterial resistance and environmental pollution . Additionally, the compound’s antimicrobial efficacy may decrease over time due to the development of resistance mechanisms in target organisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound have been associated with increased cytotoxicity and adverse effects. For example, in ocular studies, higher concentrations of this compound caused more severe corneal epithelial disruption, corneal opacity, and neovascularization in mice . Similarly, repeated dermal applications of high doses in rabbits led to liver and kidney damage, increased body temperature, and changes in blood cellular parameters .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its antimicrobial activity. The compound can enhance the production of short-chain fatty acids (SCFAs) from anaerobic fermentation sludge by increasing the relative abundances of hydrolytic-acidifying bacteria and improving metabolic pathways and functional genes for sludge lysis . This indicates that this compound can influence metabolic flux and metabolite levels in microbial communities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its cationic nature and lipophilic properties. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and cell membrane, where it exerts its antimicrobial effects .

Subcellular Localization

This compound’s subcellular localization is primarily in the cell membrane and cytoplasm. Its lipophilic properties allow it to integrate into the lipid bilayer of cell membranes, where it disrupts membrane integrity and increases permeability . Additionally, this compound can interact with intracellular proteins and enzymes, affecting their function and contributing to its antimicrobial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzilonium bromide can be synthesized through the bromination of benzylic compounds. One efficient method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) to produce polybrominated mixtures, which are then debrominated with diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromides .

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting benzyl chloride with a tertiary amine, followed by quaternization with methyl bromide. This process ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzilonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Diethyl Phosphite and N,N-diisopropylethylamine: Used for debromination processes.

Major Products Formed: The primary products formed from these reactions include monobromides and other brominated derivatives, depending on the reaction conditions and reagents used .

properties

IUPAC Name

(1,1-diethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28NO3.BrH/c1-3-23(4-2)16-15-20(17-23)26-21(24)22(25,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,20,25H,3-4,15-17H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMMWVHTLAENAS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057612
Record name Benzilonium bromide
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Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1050-48-2
Record name Pyrrolidinium, 1,1-diethyl-3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-, bromide (1:1)
Source CAS Common Chemistry
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Record name Benzilonium bromide [USAN:INN:BAN]
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Record name Benzilonium bromide
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Record name Benzilonium bromide
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Record name Benzilonium bromide
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Record name BENZILONIUM BROMIDE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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